4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a synthetic organic compound that features a triazole ring, an azetidine ring, and a benzenesulfonamide group
Mechanism of Action
Target of Action
The primary target of this compound is Heat shock protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
The compound interacts with its target, HSP90, by binding to it. Preliminary HSP90 binding assay showed that compounds with similar structures exhibited significant HSP90α binding affinity . The mode of interaction between the compound and the binding sites of HSP90 involves hydrogen bond and hydrophobic interactions .
Biochemical Pathways
The compound affects the pathways involving HSP90 and its client proteins. HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .
Pharmacokinetics
It is known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring in this compound, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The result of the compound’s action is the inhibition of HSP90, leading to degradation of client proteins by the ubiquitin–proteasome pathway . This marks the beginning of the era of HSP90 inhibitors . The compound displayed potent anti-proliferative activities, particularly in certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1H-1,2,3-triazole, azetidine, and benzenesulfonamide derivatives.
Formation of the Triazole Ring:
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final compound is often obtained by coupling the triazole and azetidine intermediates with the benzenesulfonamide moiety using reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP).
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring cost-effectiveness, safety, and environmental compliance. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the azetidine ring or the sulfonamide group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is investigated for its potential therapeutic applications. It may serve as a lead compound for developing drugs targeting specific diseases, such as cancer, bacterial infections, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate
- 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one
Uniqueness
Compared to similar compounds, 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is unique due to the presence of the N,N-dimethylbenzenesulfonamide group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N,N-dimethyl-4-[3-(triazol-1-yl)azetidine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-17(2)23(21,22)13-5-3-11(4-6-13)14(20)18-9-12(10-18)19-8-7-15-16-19/h3-8,12H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYHZSXKXDQLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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